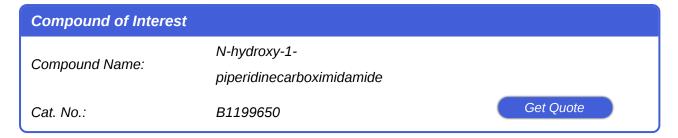


# Theoretical and Computational Insights into N-hydroxy-1-piperidinecarboximidamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**N-hydroxy-1-piperidinecarboximidamide** is a molecule of significant interest in medicinal chemistry and drug development due to the presence of the hydroxamic acid-like amidoxime functionality. This functional group is known for its metal-chelating properties and its role as a nitric oxide donor, making it a valuable pharmacophore. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study **N-hydroxy-1-piperidinecarboximidamide**, offering insights into its structural, electronic, and thermodynamic properties. Due to the limited availability of direct computational studies on this specific molecule, this paper presents established computational workflows and hypothetical data to serve as a practical guide for researchers.

## Introduction

**N-hydroxy-1-piperidinecarboximidamide**, with the chemical formula C6H13N3O, belongs to the class of amidoximes.[1] Its structure combines a piperidine ring with an N-hydroxycarboximidamide group. The IUPAC name for this compound is N'-hydroxypiperidine-1-carboximidamide, and its CAS registry number is 29044-24-4.[1] The unique arrangement of atoms in the amidoxime moiety confers upon it the ability to act as a bidentate ligand, forming



stable complexes with various metal ions. This property is crucial in the design of enzyme inhibitors, particularly metalloproteinase inhibitors. Furthermore, the N-hydroxy group can participate in hydrogen bonding, influencing the molecule's conformation and interactions with biological targets.

Theoretical and computational chemistry offers powerful tools to elucidate the properties of such molecules at an atomic level, providing data that can be challenging to obtain through experimental means alone. This guide will explore the application of these methods to **N-hydroxy-1-piperidinecarboximidamide**.

# **Molecular Structure and Properties**

The foundational step in the computational study of any molecule is the determination of its basic molecular properties.

Property	Value	Source
Molecular Formula	C6H13N3O	PubChem[1]
IUPAC Name	N'-hydroxypiperidine-1- carboximidamide	PubChem[1]
CAS Number	29044-24-4	PubChem[1]
Molecular Weight	143.19 g/mol	PubChem[1]
XLogP3	0.3	PubChem[1]
Topological Polar Surface Area	61.9 Ų	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]

# **Theoretical and Computational Methodologies**

A variety of computational methods can be employed to study **N-hydroxy-1- piperidinecarboximidamide**. The choice of method depends on the desired accuracy and the specific property being investigated.



# **Quantum Mechanics (QM) Methods**

Quantum mechanics methods, particularly Density Functional Theory (DFT), are well-suited for obtaining accurate geometric, electronic, and spectroscopic properties of molecules.

The first step in a typical QM study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. Subsequent frequency calculations at the same level of theory can confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.

DFT calculations can provide a wealth of information about the electronic structure of **N-hydroxy-1-piperidinecarboximidamide**. This includes:

- Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
- Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the
  partial atomic charges, providing insight into the charge distribution within the molecule and
  identifying potential sites for electrophilic and nucleophilic attack.
- Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic
  potential on the electron density surface, highlighting regions of positive and negative
  potential that are important for intermolecular interactions.

# Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems or for studying the dynamic behavior of the molecule, molecular mechanics and molecular dynamics methods are more computationally feasible.

The piperidine ring in **N-hydroxy-1-piperidinecarboximidamide** can adopt different conformations (e.g., chair, boat, twist-boat). Additionally, rotation around the C-N bonds can lead to different rotamers. A systematic conformational search using molecular mechanics can identify the low-energy conformers. The relative energies of these conformers can then be



refined using more accurate QM methods. Studies on related N-hydroxy amides suggest a strong preference for a trans conformation about the amide-like bond.

Molecular dynamics simulations can provide insights into the behavior of **N-hydroxy-1- piperidinecarboximidamide** in a biological environment, such as in solution or interacting with a protein. These simulations solve Newton's equations of motion for the atoms in the system, allowing the study of its dynamic properties over time.

# **Hypothetical Computational Data**

As direct computational studies on **N-hydroxy-1-piperidinecarboximidamide** are not readily available in the literature, this section presents hypothetical data that would be expected from such studies. These tables are for illustrative purposes to guide researchers in their own investigations.

**Table 1: Calculated Geometric Parameters (DFT** 

B3LYP/6-31G)\*

Parameter	Bond/Angle	Calculated Value
Bond Length	C=N (imidamide)	1.28 Å
N-O (hydroxy)	1.41 Å	
C-N (piperidine)	1.47 Å	_
Bond Angle	C-N-O	110.5°
N-C-N (imidamide)	121.0°	
Dihedral Angle	H-O-N-C	180.0° (trans)

# Table 2: Calculated Mulliken Atomic Charges (DFT B3LYP/6-31G)\*



Atom	Charge (e)
O (hydroxyl)	-0.65
N (hydroxyl)	-0.20
C (imidamide)	+0.45
N (amino)	-0.50
N (piperidine)	-0.35

**Table 3: Calculated Thermodynamic Properties (DFT** 

B3LYP/6-31G)\*

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Property	Value	
Enthalpy (H)	Value in Hartree	
Gibbs Free Energy (G)	Value in Hartree	
Entropy (S)	Value in J/mol⋅K	
Dipole Moment	Value in Debye	

# **Experimental Protocols**

While this guide focuses on theoretical and computational aspects, the synthesis and experimental characterization are crucial for validating computational results.

# Synthesis of N-hydroxy-1-piperidinecarboximidamide

A plausible synthetic route for **N-hydroxy-1-piperidinecarboximidamide** involves the reaction of a piperidine-1-carbonitrile with hydroxylamine.

#### Materials:

- Piperidine-1-carbonitrile
- · Hydroxylamine hydrochloride



- Sodium carbonate
- Ethanol
- Water
- Ethyl acetate

#### Procedure:

- Dissolve piperidine-1-carbonitrile in a 3:2 mixture of ethanol and water.
- Add an equimolar amount of hydroxylamine hydrochloride and sodium carbonate to the solution.
- Reflux the mixture for approximately 3 hours.
- After cooling to room temperature, extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

# **Spectroscopic Characterization**

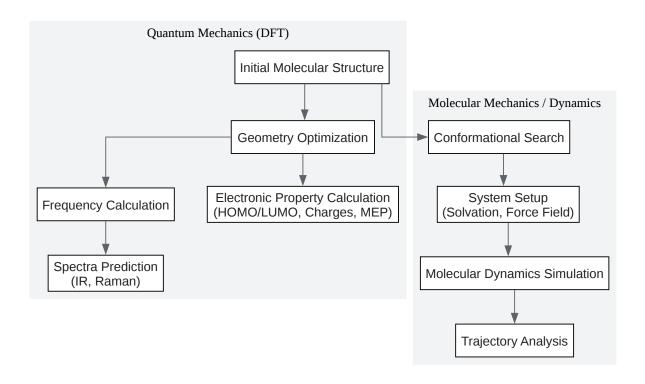
The synthesized compound should be characterized by standard spectroscopic methods:

- NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): To confirm the molecular structure and assess purity.
- FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C=N).
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

# **Visualization of Computational Workflows**

Graphviz diagrams are provided to illustrate the logical flow of the computational studies described.

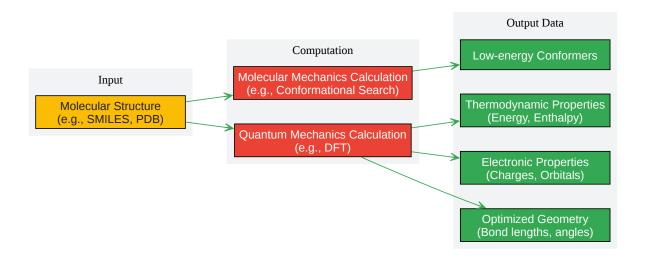




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Caption: General workflow for computational studies.





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Caption: Input-computation-output relationship.

### Conclusion

While experimental data for **N-hydroxy-1-piperidinecarboximidamide** is sparse in the public domain, theoretical and computational chemistry provides a powerful framework for predicting its properties and behavior. This guide has outlined the key computational methodologies, from high-accuracy quantum mechanics calculations to efficient molecular mechanics simulations, that can be applied to this molecule. The provided hypothetical data and workflows serve as a starting point for researchers to initiate their own in-silico investigations. Such studies are invaluable in the early stages of drug discovery and development, enabling the rational design of novel therapeutics based on the **N-hydroxy-1-piperidinecarboximidamide** scaffold. The synergy between computational predictions and experimental validation will be crucial in unlocking the full potential of this promising molecule.



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### References

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